Methyl 3-fluoro-2-vinylisonicotinat
Overview
Description
Methyl 3-fluoro-2-vinylisonicotinat is an organic compound with the molecular formula C9H8FNO2 It consists of a fluorine atom, a vinyl group, and a methyl ester attached to an isonicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-2-vinylisonicotinat typically involves the following steps:
Starting Materials: The synthesis begins with isonicotinic acid, which is then subjected to fluorination to introduce the fluorine atom at the 3-position.
Vinylation: The next step involves the introduction of the vinyl group at the 2-position. This can be achieved through a Heck reaction, where a palladium catalyst is used to couple the isonicotinic acid derivative with a vinyl halide.
Esterification: Finally, the carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-2-vinylisonicotinat can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form an epoxide or a diol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used for substitution reactions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amines or thiols.
Scientific Research Applications
Methyl 3-fluoro-2-vinylisonicotinat has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-2-vinylisonicotinat involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The vinyl group can participate in covalent bonding with target molecules, leading to the formation of stable complexes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chloro-2-vinylisonicotinat: Similar structure but with a chlorine atom instead of fluorine.
Methyl 3-bromo-2-vinylisonicotinat: Similar structure but with a bromine atom instead of fluorine.
Methyl 3-fluoro-2-ethynylisonicotinat: Similar structure but with an ethynyl group instead of a vinyl group.
Uniqueness
Methyl 3-fluoro-2-vinylisonicotinat is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The vinyl group also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-ethenyl-3-fluoropyridine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c1-3-7-8(10)6(4-5-11-7)9(12)13-2/h3-5H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVFQPJOJINSAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)C=C)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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